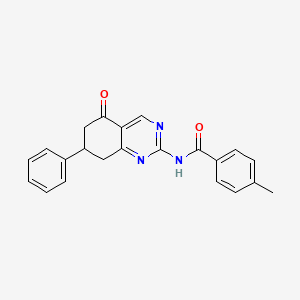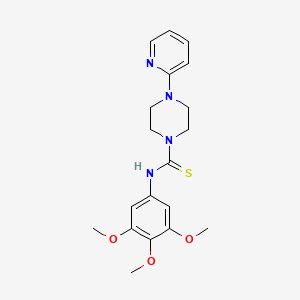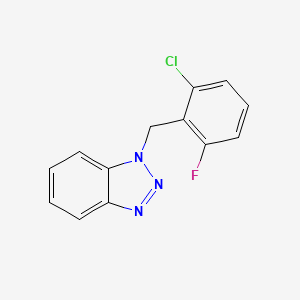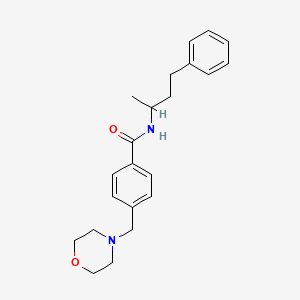
2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide
説明
2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide, also known as IDMA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. IDMA belongs to the class of indole-2-carboxamides and has been studied for its ability to modulate various biological pathways.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide is not fully understood, but it is believed to modulate various biological pathways. 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide can alter gene expression patterns and affect various cellular processes.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has been shown to induce apoptosis and inhibit the cell cycle. In inflammation research, 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has some limitations for use in lab experiments. It is a relatively new compound and there is limited information available on its properties. Additionally, 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide may have limited solubility in certain solvents, which can affect its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide. In cancer research, further studies are needed to determine the specific mechanisms by which 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide inhibits cancer cell growth and to identify the types of cancer that are most responsive to 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide treatment. In inflammation research, further studies are needed to determine the potential of 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide as a therapeutic agent for various inflammatory diseases. In neurodegenerative disorder research, further studies are needed to determine the potential of 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide as a therapeutic agent for various neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide in vivo.
科学的研究の応用
2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. Inflammation research has demonstrated that 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-9-17(24-3)12(2)8-16(11)21-19(23)18(22)14-10-20-15-7-5-4-6-13(14)15/h4-10,20H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFPAYLYEJGWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4388892.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4388911.png)


![N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4388931.png)
![1,1-dimethyl-2-propyn-1-yl [3-(trifluoromethyl)phenyl]carbamate](/img/structure/B4388939.png)
![5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline](/img/structure/B4388946.png)
![{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4388953.png)

![4-methoxy-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4388975.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]alanine](/img/structure/B4388984.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexylacetamide](/img/structure/B4388988.png)
![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4388994.png)
